Cas no 473401-82-0 (1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester)

1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester is a specialized pyrrole derivative with a tricarboxylic acid framework, modified by tert-butyl and methyl ester groups. This compound is of interest in synthetic organic chemistry due to its multifunctional structure, which allows for selective reactivity at distinct carboxyl sites. The tert-butyl ester enhances steric protection, improving stability during synthetic manipulations, while the methyl esters offer versatility for further derivatization. Its well-defined functional groups make it a useful intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and advanced materials. The compound's purity and structural precision ensure consistent performance in research and industrial applications.
1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester structure
473401-82-0 structure
Product name:1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester
CAS No:473401-82-0
MF:C13H17NO6
MW:283.277184247971
CID:5330713

1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester
    • Inchi: 1S/C13H17NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h6-7H,1-5H3
    • InChI Key: UCQWTCNWEVJUBI-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C(C(OC)=O)=CC=C1C(OC)=O

1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6504816-0.05g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
0.05g
$66.0 2025-02-20
Enamine
EN300-6504816-1.0g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
1.0g
$371.0 2025-02-20
Enamine
EN300-6504816-5.0g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
5.0g
$1075.0 2025-02-20
Enamine
EN300-6504816-0.1g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
0.1g
$98.0 2025-02-20
Enamine
EN300-6504816-0.25g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
0.25g
$142.0 2025-02-20
1PlusChem
1P020MD2-1g
1-(TERT-BUTYL) 2,5-DIMETHYL 1H-PYRROLE-1,2,5-TRICARBOXYLATE
473401-82-0 95%
1g
$491.00 2024-05-01
Enamine
EN300-6504816-10.0g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
10.0g
$1593.0 2025-02-20
Enamine
EN300-6504816-0.5g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
0.5g
$271.0 2025-02-20
Enamine
EN300-6504816-2.5g
1-tert-butyl 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate
473401-82-0 95.0%
2.5g
$726.0 2025-02-20
1PlusChem
1P020MD2-250mg
1-(TERT-BUTYL) 2,5-DIMETHYL 1H-PYRROLE-1,2,5-TRICARBOXYLATE
473401-82-0 95%
250mg
$250.00 2024-05-01

Additional information on 1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester

Recent Advances in the Study of 1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester (CAS: 473401-82-0)

The compound 1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester (CAS: 473401-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrole tricarboxylic acid backbone and tert-butyl ester modifications, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on elucidating its synthesis pathways, biological activities, and potential therapeutic applications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic routes for 473401-82-0, highlighting its efficient production via a multi-step esterification and protection-deprotection strategy. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological investigations. Additionally, the research team identified its role as a key intermediate in the synthesis of novel pyrrole-based inhibitors targeting inflammatory pathways.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where the compound's interaction with specific enzyme targets was investigated. The study demonstrated that 1H-Pyrrole-1,2,5-tricarboxylic acid derivatives, including 473401-82-0, exhibit moderate inhibitory activity against cyclooxygenase-2 (COX-2), a well-known target for anti-inflammatory drugs. These findings suggest its potential as a scaffold for developing new anti-inflammatory agents with improved selectivity and reduced side effects.

Further research has also explored the compound's utility in material science. A 2023 study in ACS Applied Materials & Interfaces revealed that derivatives of 473401-82-0 can be incorporated into polymeric matrices to enhance their thermal stability and mechanical properties. This application underscores the versatility of the compound beyond traditional pharmaceutical uses, opening new avenues for interdisciplinary research.

Despite these promising developments, challenges remain in optimizing the compound's bioavailability and pharmacokinetic properties. Ongoing research aims to address these limitations through structural modifications and formulation strategies. For instance, a recent preprint on ChemRxiv proposed the use of nanoparticle-based delivery systems to improve the solubility and targeted delivery of 473401-82-0 derivatives in vivo.

In conclusion, 1H-Pyrrole-1,2,5-tricarboxylic acid, 1-(1,1-dimethylethyl) 2,5-dimethyl ester (CAS: 473401-82-0) represents a multifaceted compound with significant potential in both pharmaceutical and material science applications. Continued research efforts are expected to further unravel its mechanisms of action and expand its utility in diverse fields. The integration of computational modeling and high-throughput screening techniques will likely play a pivotal role in accelerating these discoveries.

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